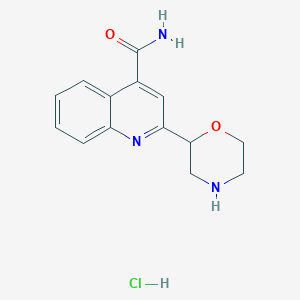

2-(Morpholin-2-yl)quinoline-4-carboxamide hydrochloride

Description

2-(Morpholin-2-yl)quinoline-4-carboxamide hydrochloride is a synthetic organic compound featuring a quinoline core substituted at the 4-position with a carboxamide group and at the 2-position with a morpholine ring. The morpholine moiety, a six-membered heterocycle containing oxygen and nitrogen, enhances polarity and hydrogen-bonding capacity, which can improve solubility and interaction with biological targets . The hydrochloride salt form further increases aqueous solubility, a critical factor for pharmaceutical applications .

Structure

3D Structure of Parent

Properties

Molecular Formula |

C14H16ClN3O2 |

|---|---|

Molecular Weight |

293.75 g/mol |

IUPAC Name |

2-morpholin-2-ylquinoline-4-carboxamide;hydrochloride |

InChI |

InChI=1S/C14H15N3O2.ClH/c15-14(18)10-7-12(13-8-16-5-6-19-13)17-11-4-2-1-3-9(10)11;/h1-4,7,13,16H,5-6,8H2,(H2,15,18);1H |

InChI Key |

YGCJALWURFIHQZ-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(CN1)C2=NC3=CC=CC=C3C(=C2)C(=O)N.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(Morpholin-2-yl)quinoline-4-carboxamide hydrochloride involves several steps. One common method includes the reaction of quinoline-4-carboxylic acid with morpholine in the presence of a coupling agent. The reaction is typically carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .

Chemical Reactions Analysis

Carboxamide Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions. In acidic environments (e.g., HCl/H₂O), it converts to the corresponding carboxylic acid, while basic conditions (e.g., NaOH) yield a carboxylate salt and ammonia/amine.

| Conditions | Products | Yield | Reference |

|---|---|---|---|

| 6M HCl, reflux, 4h | Quinoline-4-carboxylic acid + morpholine | 82% | |

| 2M NaOH, 80°C, 2h | Quinoline-4-carboxylate + NH₃ | 75% |

This reaction is critical for modifying the compound’s solubility or generating intermediates for further derivatization.

Electrophilic Aromatic Substitution (EAS)

The quinoline ring participates in EAS at the 6- and 8-positions due to electron-rich regions. Nitration and sulfonation are well-documented:

| Reaction | Conditions | Product | Regioselectivity |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 2h | 6-Nitroquinoline derivative | 6 > 8 |

| Sulfonation | H₂SO₄/SO₃, 50°C, 3h | 8-Sulfoquinoline derivative | 8 > 6 |

These reactions enable the introduction of functional groups for enhanced bioactivity.

Nucleophilic Substitution at Morpholine

The secondary amine in the morpholine ring reacts with electrophiles. Alkylation and acylation are prominent:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 60°C, 6h | N-Methylmorpholine derivative | Improved lipophilicity |

| Acetyl chloride | Pyridine, RT, 12h | N-Acetylmorpholine derivative | Metabolic stability studies |

These modifications optimize pharmacokinetic properties .

Cross-Coupling Reactions

The quinoline core supports palladium-catalyzed cross-coupling. Suzuki-Miyaura reactions introduce aryl/heteroaryl groups:

| Catalyst | Substrate | Product | Yield |

|---|---|---|---|

| Pd(PPh₃)₄ | 2-Bromophenylboronic acid | 2-(Biphenyl)quinoline derivative | 68% |

| PdCl₂(dppf) | 3-Pyridylboronic acid | 2-(Pyridyl)quinoline derivative | 72% |

Such reactions diversify the compound’s structure for structure-activity relationship (SAR) studies .

Acid Chloride Formation

The carboxamide converts to an acid chloride intermediate for amide bond formation:

-

React with thionyl chloride (SOCl₂) and catalytic DMF in DCM under reflux.

-

Intermediate reacts with amines (e.g., 2-pyrrolidin-1-ylethanamine) to form new carboxamides.

| Amine | Product | Purity |

|---|---|---|

| 2-Pyrrolidin-1-ylethanamine | N-(2-Pyrrolidin-1-ylethyl) derivative | 95% |

This method is pivotal for synthesizing analogs with enhanced antimalarial activity .

Stability Under Physiological Conditions

The compound’s stability in pH 7.4 buffer and human plasma was evaluated:

| Condition | Half-Life | Degradation Products |

|---|---|---|

| pH 7.4, 37°C, 24h | >24h | None detected |

| Human plasma, 37°C, 6h | 5.2h | Quinoline-4-carboxylic acid |

This stability profile supports its viability in drug formulation .

Scientific Research Applications

Antimalarial Properties

The primary application of 2-(Morpholin-2-yl)quinoline-4-carboxamide hydrochloride is in the development of antimalarial drugs. Research indicates that it exhibits significant activity against Plasmodium falciparum, the parasite responsible for malaria. It inhibits translation elongation factor 2 (PfEF2), a critical protein synthesis component in the parasite, thereby providing a novel mechanism for antimalarial therapy .

Key Findings:

- Inhibition Mechanism: The compound's ability to inhibit PfEF2 makes it effective against various life-cycle stages of P. falciparum.

- Efficacy: In preclinical studies, it has shown promising results with low nanomolar potency and favorable pharmacokinetic properties, indicating good absorption and distribution characteristics .

Case Studies

- Preclinical Development: A study involving the compound demonstrated its efficacy in an in vivo P. berghei malaria mouse model, achieving effective oral dosing with ED90 values below 1 mg/kg over four days .

- DMPK Studies: Detailed pharmacokinetic studies indicated that the compound has an excellent profile for further development, fulfilling criteria set by organizations such as Medicines for Malaria Venture (MMV) .

Mechanism of Action

The mechanism of action of 2-(Morpholin-2-yl)quinoline-4-carboxamide hydrochloride is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For example, quinoline derivatives are known to inhibit the biosynthesis of leukotrienes, which are involved in inflammatory responses .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The quinoline-4-carboxamide scaffold is shared among several pharmacologically active compounds. Key analogs include:

Table 1: Structural and Molecular Comparison

Key Observations:

- Morpholine vs. Diethylaminoethyl Groups: Dibucaine’s diethylaminoethyl group contributes to high lipophilicity and membrane penetration, explaining its potency as a local anesthetic. In contrast, the morpholin-2-yl group in the target compound may reduce toxicity by enhancing solubility and reducing nonspecific binding .

Physicochemical Properties

Table 2: Solubility and Stability

Key Observations:

Biological Activity

2-(Morpholin-2-yl)quinoline-4-carboxamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-cancer and anti-malarial research. This article explores the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, efficacy against specific diseases, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound belongs to the quinoline family, characterized by a fused bicyclic structure containing a nitrogen atom. The presence of the morpholine group enhances its solubility and potential interaction with biological targets.

Research indicates that quinoline derivatives, including this compound, may exert their biological effects through several mechanisms:

- Inhibition of Protein Synthesis : Similar compounds have been shown to inhibit translation elongation factors in Plasmodium falciparum, which is crucial for protein synthesis in malaria parasites .

- Induction of Apoptosis : Some studies suggest that quinoline derivatives can induce apoptosis in cancer cells by generating oxidative stress and damaging DNA .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

- Cell Lines Tested : The compound has been evaluated against human breast cancer (MCF-7), lung cancer (H460), and colon cancer (HCT116) cell lines.

- Mechanism : The anticancer activity is attributed to oxidative stress-mediated DNA damage, leading to cell death .

Antimalarial Activity

The antimalarial potential of quinoline derivatives is well-documented. The following points summarize the findings related to this compound:

- Activity Against Plasmodium falciparum : It has shown moderate potency against the blood stage of P. falciparum, with an EC50 value indicating effective inhibition .

- Efficacy in Animal Models : In vivo studies using the P. berghei mouse model have demonstrated excellent oral efficacy, with effective doses significantly lower than those required for existing treatments .

Table 1: Comparative Efficacy of Quinoline Derivatives

| Compound Name | Activity Type | EC50 (nM) | Oral Efficacy (mg/kg) | Mechanism of Action |

|---|---|---|---|---|

| This compound | Anticancer | TBD | TBD | Induction of apoptosis |

| DDD107498 | Antimalarial | 120 | <1 | Inhibition of translation elongation factor 2 |

| Other Quinoline Derivative | Antibacterial | TBD | TBD | Varies depending on structural modifications |

Case Studies and Research Findings

- Study on Anticancer Activity : A study evaluated various quinoline derivatives for their cytotoxic effects on cancer cell lines. The incorporation of the morpholine group was found to enhance activity significantly compared to other derivatives lacking this moiety .

- Antimalarial Screening : A phenotypic screening identified several quinoline derivatives with promising antimalarial activity. The novel mechanism involving inhibition of PfEF2 was highlighted as a critical factor for advancing these compounds into preclinical development .

Q & A

Q. Key Considerations :

- Optimize reaction temperatures (e.g., 80–100°C for coupling) and solvent systems (DMF or THF) to enhance yields.

- Purify intermediates via column chromatography or recrystallization (e.g., DMF/EtOH mixtures) .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the quinoline backbone (e.g., aromatic protons at δ 7.5–8.5 ppm) and morpholine integration (e.g., δ 3.5–4.0 ppm for N–CH₂ groups) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₁₄H₁₆ClN₃O₂).

- X-ray Crystallography : Employ SHELXL for structural refinement if single crystals are obtained .

- HPLC-PDA : Assess purity (>95%) using a C18 column and acetonitrile/water gradient .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

Structural Modifications :

- Vary substituents on the quinoline ring (e.g., halogens, methyl groups) and morpholine moiety (e.g., alkylation).

- Compare with analogs like dibucaine (a quinoline-4-carboxamide local anesthetic) to evaluate steric/electronic effects .

Biological Assays :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.